![molecular formula C26H20N4O4S B2729945 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one CAS No. 2034462-13-8](/img/structure/B2729945.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one and its derivatives have been synthesized and characterized, indicating a broader application in medicinal chemistry. For instance, Dewangan et al. (2016) explored the synthesis, characterization, and biological evaluation of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. These derivatives exhibited potent analgesic and anti-inflammatory activities, highlighting the compound's potential in developing therapeutic agents (Dewangan et al., 2016).
Antimicrobial and Antifungal Activities
Further research on quinazolinone derivatives has shown promising antimicrobial and antifungal properties. Mohamed et al. (2010) synthesized novel 6,8-dibromo-4(3H)quinazolinone derivatives, which demonstrated significant in vitro anti-microbial activity against a variety of Gram-positive and Gram-negative bacteria and fungi, showcasing the potential of these compounds in addressing resistant microbial strains (Mohamed et al., 2010).
Antioxidant Properties
The antioxidant capacity of quinazolinone derivatives has also been studied. Al-azawi (2016) synthesized derivatives from 3-amino-2-methylquinazolin-4(3H)-one, which showed excellent scavenging capacity against DPPH and Nitric oxide (NO) radicals, suggesting the compound's utility in preventing oxidative stress-related diseases (Al-azawi, 2016).
Anticancer Activities
Research into the anticancer potential of quinazolinone derivatives has yielded positive results. Qiao et al. (2015) designed and synthesized 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, which showed potent inhibitory activity against various cancer cell lines, surpassing that of the control drug Tivozanib. This indicates the compound's potential as a novel anticancer agent (Qiao et al., 2015).
Diuretic Activity
Exploration into the diuretic activity of quinazolinone derivatives has also been conducted. Maarouf et al. (2004) prepared derivatives containing either a thiazole or a 1,3,4-thiadiazole moiety, which were evaluated as diuretic agents. Their findings indicated that certain derivatives exhibited significant diuretic activity, showcasing the compound's potential in developing new therapeutic agents for conditions requiring diuresis (Maarouf et al., 2004).
Propiedades
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-16-6-8-17(9-7-16)13-30-25(31)19-4-2-3-5-20(19)27-26(30)35-14-23-28-24(29-34-23)18-10-11-21-22(12-18)33-15-32-21/h2-12H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVHXPAUXSJDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

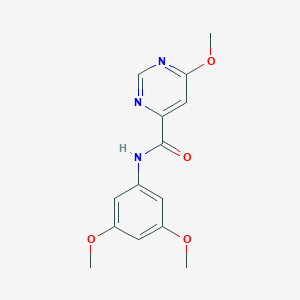
![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)
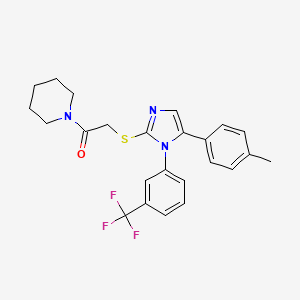


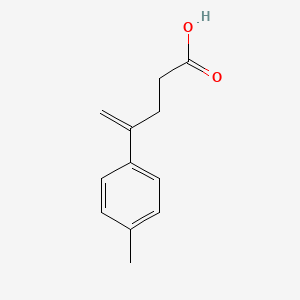
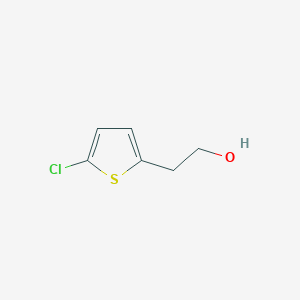
![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
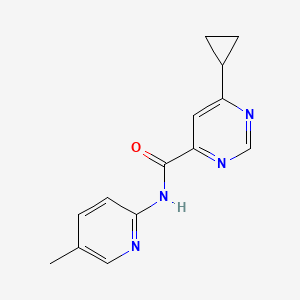
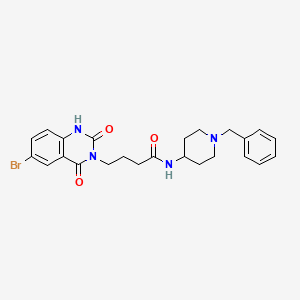
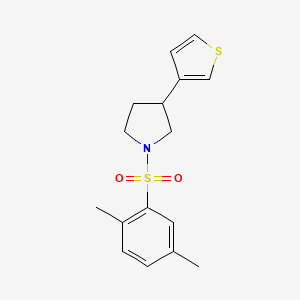
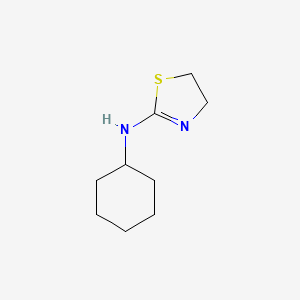
![[Methyl(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B2729884.png)